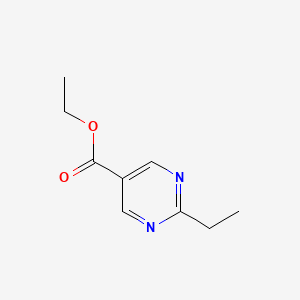

![molecular formula C10H19NO2 B1444230 1-[(1-Hydroxycyclohexyl)methyl]azetidin-3-ol CAS No. 1495122-68-3](/img/structure/B1444230.png)

1-[(1-Hydroxycyclohexyl)methyl]azetidin-3-ol

Overview

Description

Synthesis Analysis

Azetidines can be prepared by reduction of azetidinones (β-lactams) with lithium aluminium hydride . Even more effective is a mixture of lithium aluminium hydride and aluminium trichloride, a source of “AlClH 2” and "AlCl 2 H" . Azetidine can also be produced by a multistep route from 3-amino-1-propanol .Molecular Structure Analysis

The molecular formula of 1-[(1-Hydroxycyclohexyl)methyl]azetidin-3-ol is C10H19NO2 . The molecular weight is 185.26 .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-[(1-Hydroxycyclohexyl)methyl]azetidin-3-ol are not fully detailed in the search results. The molecular weight is 185.26 .Scientific Research Applications

1. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives

- Application Summary: This research focuses on the synthesis of new heterocyclic amino acid derivatives containing azetidine and oxetane rings .

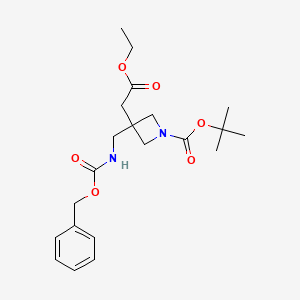

- Methods of Application: The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .

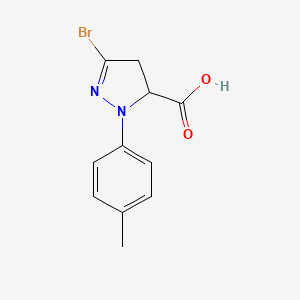

- Results: The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .

2. Toxicity of Plastic Additive 1-Hydroxycyclohexyl Phenyl Ketone (1-HCHPK) to Freshwater Microcrustaceans

- Application Summary: This study assesses the acute and long-term toxicity of 1-HCHPK to freshwater microcrustaceans in environmentally relevant conditions using natural waters .

- Methods of Application: The study involved assessing the acute and long-term toxicity of 1-HCHPK to freshwater microcrustaceans in environmentally relevant conditions using natural waters .

- Results: The results showed that the acute toxicity of 1-HCHPK (L(E)C 50) to pelagic Thamnocephalus platyurus and Daphnia magna and benthic Heterocypris incongruens ranged between 27 and 55 mg/L .

3. Recent Advances in Synthetic Facets of Immensely Reactive Azetidines

- Application Summary: This review article addresses the recent developments in synthetic strategies towards functionalized azetidines along with their versatility as heterocyclic synthons .

- Methods of Application: The synthetic chemistry of azetidine constitutes an important yet undeveloped research area, in spite of their ubiquity in natural products and importance in medicinal chemistry . Azetidines also possess important prospects in other settings such as catalytic processes including Henry, Suzuki, Sonogashira and Michael additions .

- Results: The review discusses the synthetic transformations of C-3 functionalized azetidin-2-ones leading towards the synthesis of functionally decorated heterocyclic compounds .

4. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives

- Application Summary: This research describes a simple and efficient synthetic route for the preparation of new heterocyclic amino acid derivatives containing azetidine and oxetane rings .

- Methods of Application: The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .

- Results: The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .

5. Recent Advances in Synthetic Facets of Immensely Reactive Azetidines

- Application Summary: This review article addresses the recent developments in synthetic strategies towards functionalized azetidines along with their versatility as heterocyclic synthons .

- Methods of Application: The synthetic chemistry of azetidine constitutes an important yet undeveloped research area, in spite of their ubiquity in natural products and importance in medicinal chemistry . Azetidines also possess important prospects in other settings such as catalytic processes including Henry, Suzuki, Sonogashira and Michael additions .

- Results: The review discusses the synthetic transformations of C-3 functionalized azetidin-2-ones leading towards the synthesis of functionally decorated heterocyclic compounds .

6. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives

- Application Summary: This research describes a simple and efficient synthetic route for the preparation of new heterocyclic amino acid derivatives containing azetidine and oxetane rings .

- Methods of Application: The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .

- Results: The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .

properties

IUPAC Name |

1-[(1-hydroxycyclohexyl)methyl]azetidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c12-9-6-11(7-9)8-10(13)4-2-1-3-5-10/h9,12-13H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQOOZCFJRUQRTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CN2CC(C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(1-Hydroxycyclohexyl)methyl]azetidin-3-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]ethan-1-amine dihydrochloride](/img/structure/B1444163.png)

![7-(4-Fluorobenzyl)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1444169.png)